molecular formula C44H55N8O8P B13021825 (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

(2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B13021825
M. Wt: 854.9 g/mol
InChI Key: ZGDBCILCTOHNAB-NANSYJOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a phosphoramidite derivative critical for oligonucleotide synthesis. Its structure includes:

  • Sugar moiety: A tetrahydrofuran ring with stereochemistry (2R,3R,4R,5R), a 4-methoxy group, and a bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group at the 2'-position.
  • Nucleobase: A modified purine with a dimethylamino methylene amino group at position 2, enhancing base-pairing specificity and nuclease resistance.
  • Phosphoramidite group: A 2-cyanoethyl diisopropylphosphoramidite at the 3'-position, enabling efficient coupling during solid-phase DNA synthesis.

This compound is designed for high-fidelity oligonucleotide assembly, particularly in antisense therapies and diagnostic probes .

Properties

Molecular Formula

C44H55N8O8P

Molecular Weight

854.9 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38-,39-,42-,61?/m1/s1

InChI Key

ZGDBCILCTOHNAB-NANSYJOBSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Starting Material and Initial Protection

  • The synthesis begins with the corresponding nucleoside (2'-O-methylguanosine derivative) as the core scaffold.
  • The 5'-hydroxyl group of the sugar is protected with a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group to prevent undesired reactions during subsequent steps.
  • The 3'-hydroxyl is often left free or protected depending on the synthetic route.
  • The guanine base is modified to introduce the dimethylamino-methylene amino group at the 2-position, enhancing base protection and reactivity control.

Sugar Modification and Additional Protection

  • The sugar moiety is further functionalized by introducing a 4-methoxy substituent on the tetrahydrofuran ring to improve solubility and stability.
  • The stereochemistry at the 2R,3R,4R,5R positions is carefully controlled to ensure the correct configuration for biological activity and coupling efficiency.

Phosphitylation Step

  • The critical step is the introduction of the phosphoramidite group at the 3'-hydroxyl position.
  • This is achieved by reacting the free 3'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions, typically in the presence of a base such as diisopropylethylamine (DIPEA).
  • The reaction is performed in dry solvents like dichloromethane or acetonitrile at low temperatures (0 to 5 °C) to prevent decomposition.
  • The product is purified by chromatography under inert atmosphere to avoid hydrolysis.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Notes
1. Nucleoside protection DMT-Cl, pyridine or similar base Dichloromethane 0–25 °C Protect 5'-OH with DMT group
2. Base modification Dimethylformamide dimethyl acetal or equivalent DMF or MeCN Room temperature Introduce dimethylamino-methylene group
3. Sugar methoxylation Methylation reagents (e.g., MeI, base) DMF or MeCN 0–25 °C Install 4-methoxy group
4. Phosphitylation 2-cyanoethyl N,N-diisopropylchlorophosphoramidite + DIPEA Dry DCM or MeCN 0–5 °C Form phosphoramidite at 3'-OH
5. Purification Silica gel chromatography or preparative HPLC Various Ambient Under inert atmosphere
6. Storage Inert atmosphere, freezer (< -20 °C), dark N/A -20 °C or below Prevent hydrolysis and degradation

Research Findings and Considerations

  • The use of bis(4-methoxyphenyl)(phenyl)methoxy as a protecting group is favored due to its stability and ease of removal under mild acidic conditions during oligonucleotide synthesis.
  • The dimethylamino-methylene amino modification on the guanine base enhances the selectivity and efficiency of coupling reactions by preventing undesired side reactions.
  • Phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is a standard method in oligonucleotide chemistry, providing a reactive phosphoramidite intermediate suitable for automated DNA/RNA synthesizers.
  • Strict anhydrous and inert conditions are critical throughout the synthesis to prevent premature hydrolysis of the phosphoramidite group.
  • The final compound’s purity and stereochemical integrity are confirmed by NMR, mass spectrometry, and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various nucleic acid analogs and modified purine derivatives, which have significant applications in medicinal chemistry.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and nucleic acid analogs.

    Biology: Plays a role in the study of DNA and RNA interactions and modifications.

    Medicine: Used in the development of antiviral and anticancer drugs.

    Industry: Employed in the production of specialized biochemical reagents and diagnostic tools.

Mechanism of Action

The mechanism of action of this compound involves its interaction with nucleic acids. It can form stable complexes with DNA and RNA, thereby inhibiting their replication and transcription processes. The molecular targets include enzymes like DNA polymerase and RNA polymerase, which are crucial for nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The table below highlights critical differences between the target compound and its analogs:

Feature Target Compound Analog 1 (CAS 251647-55-9) Analog 2 (CAS 102212-98-6) Analog 3 (CAS 330628-04-1)
Sugar Substituents 4-methoxy 4-(2-methoxyethoxy) 4-hydroxy 4-methoxy (same as target)
Protecting Group DMT at 2' DMT at 2' DMT at 2' DMT at 2'
Nucleobase 2-(((dimethylamino)methylene)amino)-6-oxopurine 2-isobutyramido-6-oxopurine 4-benzamido-2-oxopyrimidine 2-(((dimethylamino)methylene)amino)-6-oxopurine (same)
Stereochemistry 2R,3R,4R,5R 2R,3R,4R,5R 2R,3S,5R 2R,3S,5R
Phosphoramidite 2-cyanoethyl diisopropylphosphoramidite 2-cyanoethyl diisopropylphosphoramidite 2-cyanoethyl diisopropylphosphoramidite 2-cyanoethyl diisopropylphosphoramidite
Molecular Weight ~920–940 g/mol (estimated) 922.01 g/mol 833.91 g/mol ~920–940 g/mol (similar to target)

Functional Implications

Protecting Groups
  • The DMT group in the target compound and analogs (e.g., ) allows selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid), enabling stepwise oligonucleotide elongation. In contrast, tert-butyldimethylsilyl (TBDMS) analogs (e.g., ) require fluoride-based deprotection, which may interfere with acid-sensitive nucleobases .
Sugar Modifications
  • The 4-methoxy group in the target compound improves steric shielding of the phosphodiester backbone, enhancing nuclease resistance compared to 4-hydroxy analogs (e.g., ).
Nucleobase Modifications
  • The dimethylamino methylene amino group in the target compound and Analog 3 stabilizes Watson-Crick base pairing via additional hydrogen bonding, unlike the isobutyramido (Analog 1 ) or benzamido (Analog 2 ) groups, which prioritize steric bulk over hydrogen bonding.
Stereochemistry
  • The 3R,4R configuration in the target compound optimizes stacking interactions in A-form DNA helices. In contrast, Analog 3’s 3S configuration () may reduce duplex stability due to suboptimal sugar pucker geometry.

Biological Activity

The compound (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential biological activities. Its intricate structure suggests that it may interact with various biological systems, making it a candidate for research in medicinal chemistry and pharmacology.

Molecular Structure

  • Molecular Formula : C50H60N5O10P
  • Molecular Weight : 922.01 g/mol
  • CAS Number : 163759-94-2
PropertyValue
Purity≥98%
SolubilitySoluble in DMSO
Storage ConditionsInert atmosphere, -20°C

The compound's biological activity is hypothesized to involve the inhibition of specific enzymes or receptors associated with disease pathways. Preliminary studies suggest that it may target purinergic receptors and exhibit anti-cancer properties.

Anticancer Activity

Recent investigations have focused on the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Efficacy
In a study examining its effects on breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM. This indicates that at this concentration, the compound is effective in reducing cell viability by 50% compared to control groups.

In Vitro Studies

  • Cell Viability Assays : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent reduction in cell viability.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased early and late-stage apoptosis in treated cells.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of the compound to target proteins involved in tumor growth and metastasis. The results showed strong interaction with the ATP-binding site of kinases relevant to cancer progression.

Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (µM)
Cell ProliferationInhibition in MCF-7 cells25
ApoptosisInduction of early/late apoptosis-
Molecular DockingBinding affinity to kinases-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.